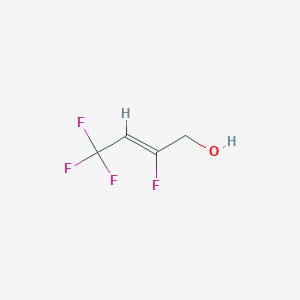

(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL is an organic compound characterized by the presence of a fluorinated alkene and a hydroxyl group. The compound’s structure includes a double bond between the second and third carbon atoms, with four fluorine atoms attached to the fourth carbon. The “Z” designation indicates the configuration of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 2,4,4,4-Tetrafluorobut-2-ene.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group (e.g., aldehyde or ketone) using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The double bond can be reduced to a single bond using hydrogenation with a catalyst such as palladium on carbon (Pd/C).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: PCC, CrO3, or potassium permanganate (KMnO4).

Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4).

Substitution: SOCl2, PBr3, or tosyl chloride (TsCl) in the presence of a base.

Major Products Formed

Oxidation: Formation of 2,4,4,4-Tetrafluorobut-2-enal or 2,4,4,4-Tetrafluorobut-2-enone.

Reduction: Formation of 2,4,4,4-Tetrafluorobutan-1-ol.

Substitution: Formation of 2,4,4,4-Tetrafluorobut-2-enyl chloride or bromide.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Intermediate in Organic Synthesis

(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL serves as an important intermediate in the synthesis of various fluorinated compounds. Its structure allows for further chemical modifications that can lead to the development of new materials and pharmaceuticals. For instance, it can be utilized in the synthesis of hydrofluoroolefins (HFOs), which are valuable in the production of refrigerants and blowing agents for foams .

2. Synthesis of Fluorinated Polymers

Fluorinated compounds like this compound are crucial in creating fluoropolymers. These materials exhibit excellent thermal stability and chemical resistance. The compound can be polymerized to produce high-performance materials used in coatings and electrical insulation .

Materials Science

1. Blowing Agents for Foams

The compound is utilized as a blowing agent in the production of polyurethane foams. Its low boiling point and non-flammable nature make it suitable for applications requiring thermal insulation properties. Studies indicate that foams produced using this compound exhibit improved mechanical properties and reduced environmental impact compared to traditional blowing agents .

2. Solvent Applications

Due to its unique solvent properties, this compound can be employed in various solvent mixtures for cleaning operations and as a component in formulations for paints and coatings. Its ability to dissolve a wide range of organic compounds enhances its utility in industrial applications .

Environmental Applications

1. Greenhouse Gas Mitigation

As a hydrofluoroolefin, this compound has been studied for its potential to replace high global warming potential (GWP) substances in refrigeration systems. Its lower GWP makes it a candidate for environmentally friendly refrigerants that comply with international regulations aimed at reducing greenhouse gas emissions .

2. Fire Retardants

Research indicates that fluorinated compounds can enhance the fire-retardant properties of materials when used as additives. This compound may be integrated into formulations for textiles and plastics to improve their resistance to ignition and flame spread .

Case Studies

Case Study 1: Use in Refrigeration Systems

A study evaluated the performance of refrigeration systems using this compound as a refrigerant alternative. Results showed comparable efficiency to traditional refrigerants while significantly reducing environmental impact due to lower GWP values.

Case Study 2: Foam Production

In another case study focusing on foam production using this compound as a blowing agent, researchers found that foams exhibited enhanced thermal insulation properties and mechanical strength compared to those produced with conventional agents. This was attributed to the unique properties of the tetrafluoro compound.

Wirkmechanismus

The mechanism of action of (Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL depends on its specific application. In general, the presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its interactions with biological targets or catalytic sites. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-2,4,4,4-Tetrafluorobut-2-EN-1-OL: The “E” isomer of the compound, where the higher priority substituents are on opposite sides of the double bond.

2,4,4,4-Tetrafluorobutan-1-ol: The fully saturated analog without the double bond.

2,4,4,4-Tetrafluorobut-2-enal: The aldehyde derivative formed by oxidation of the hydroxyl group.

Uniqueness

(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL is unique due to its specific geometric configuration and the presence of both fluorine atoms and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer |

91600-37-2 |

|---|---|

Molekularformel |

C4H4F4O |

Molekulargewicht |

144.07 g/mol |

IUPAC-Name |

2,4,4,4-tetrafluorobut-2-en-1-ol |

InChI |

InChI=1S/C4H4F4O/c5-3(2-9)1-4(6,7)8/h1,9H,2H2 |

InChI-Schlüssel |

GYJBBVSZSOKWLC-UHFFFAOYSA-N |

SMILES |

C(C(=CC(F)(F)F)F)O |

Isomerische SMILES |

C(/C(=C/C(F)(F)F)/F)O |

Kanonische SMILES |

C(C(=CC(F)(F)F)F)O |

Piktogramme |

Flammable; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.